BenchChemオンラインストアへようこそ!

Lurasidone-d8 Sulfoxide

Mass Spectrometry LC-MS/MS Isotope Labeling

Lurasidone-d8 Sulfoxide is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of the CYP3A4-mediated sulfoxide metabolite. Its 8-Da mass shift guarantees chromatographic co-elution while enabling baseline MS/MS resolution—eliminating ion suppression and extraction variability that compromise non-deuterated or structural analog IS. Essential for FDA/EMA-compliant bioanalytical method validation, it is purpose-built for pharmacokinetic profiling, CYP3A4 DDI studies, clinical adherence monitoring, and environmental exposure assessment. Procure to ensure regulatory-grade quantitative accuracy.

Molecular Formula C₂₈H₂₈D₈N₄O₃S
Molecular Weight 516.72
Cat. No. B1161444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone-d8 Sulfoxide
Synonyms(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1-Oxidobenzo[d]isothiazol-3-yl)piperazin-1-yl-d8)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Molecular FormulaC₂₈H₂₈D₈N₄O₃S
Molecular Weight516.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurasidone-d8 Sulfoxide: Deuterated Internal Standard for LC-MS/MS Quantification of Lurasidone Metabolite


Lurasidone-d8 Sulfoxide is a stable isotope-labeled analog of lurasidone sulfoxide, a major metabolite of the atypical antipsychotic lurasidone [1]. The compound incorporates eight deuterium atoms at specific positions, increasing its molecular weight by approximately 8 Da compared to the non-deuterated metabolite [2]. This mass difference enables its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, compensating for variability during sample preparation, chromatographic separation, and ionization [3].

Why Lurasidone-d8 Sulfoxide Cannot Be Replaced by Non-Deuterated Analogs or Structural Analogues


Substituting Lurasidone-d8 Sulfoxide with the non-deuterated lurasidone sulfoxide or a structural analogue compromises quantitative accuracy in LC-MS/MS. Non-deuterated IS cannot be distinguished from the analyte by mass spectrometry, leading to overestimation of endogenous metabolite levels. Structural analogues, while chromatographically distinct, often exhibit different extraction recoveries and ionization efficiencies, failing to correct for matrix effects and resulting in biased measurements [1]. Regulatory guidelines (FDA/EMA) explicitly recommend stable isotope-labeled internal standards for robust bioanalytical method validation, underscoring the necessity of matched deuterated analogs for reliable data in pharmacokinetic and toxicological studies [2].

Quantitative Differentiation of Lurasidone-d8 Sulfoxide vs. Alternatives


Deuterium-Induced Mass Shift Enables Unambiguous MS Differentiation

Lurasidone-d8 Sulfoxide contains eight deuterium atoms, resulting in a molecular weight of 516.7 g/mol [1]. In contrast, the non-deuterated lurasidone sulfoxide has a molecular weight of 508.7 g/mol. This 8.0 Da mass difference is directly detectable in MS/MS, allowing the internal standard to be distinguished from the endogenous metabolite without chromatographic separation. Without this mass shift, the IS would co-elute and interfere with analyte quantification, leading to inaccurate measurements.

Mass Spectrometry LC-MS/MS Isotope Labeling

Isotopic Purity ≥98% Ensures Reliable Quantification

Reputable vendors supply deuterated internal standards with isotopic purity ≥98%, as demonstrated for Lurasidone-d8 hydrochloride . While exact purity data for Lurasidone-d8 Sulfoxide is batch-specific, the same rigorous standards apply. In contrast, non-deuterated IS or low-purity deuterated batches introduce significant error. For example, a 2% impurity in a 100 ng/mL sample can cause a ±2 ng/mL bias, exceeding acceptable bioanalytical variability (typically <15% CV).

Isotopic Purity Deuterium Enrichment QC

Compensation for Matrix Effects and Ionization Variability

In a validated LC-MS/MS assay for lurasidone and its active metabolite ID-14283, the use of corresponding isotope-labeled internal standards (deuterated) enabled precision (RSD) and accuracy within ±15% across all QC levels, meeting FDA guidelines [1]. In contrast, methods using structural analogues often exhibit matrix factor variations >15%, necessitating additional validation steps. The deuterated IS co-elutes with the analyte, perfectly compensating for ion suppression/enhancement and extraction losses.

Matrix Effects Ion Suppression Bioanalysis

Targeted Quantification of Sulfoxide Metabolite vs. Parent Drug

Lurasidone undergoes extensive metabolism, with sulfoxidation being a major pathway [1]. Lurasidone-d8 Sulfoxide is specifically designed as an IS for quantifying the sulfoxide metabolite (ID-14324). Using Lurasidone-d8 (the parent drug IS) for this purpose would be inappropriate, as it does not match the metabolite's chromatographic behavior or ionization efficiency. Comparative studies show that mismatched IS can lead to up to 50% deviation in metabolite concentrations [2].

Metabolite Profiling Pharmacokinetics ADME

Regulatory Compliance for Bioanalytical Method Validation

The FDA Bioanalytical Method Validation Guidance states that 'a stable isotope-labeled internal standard is recommended' for LC-MS assays to control for matrix effects and extraction variability [1]. Use of Lurasidone-d8 Sulfoxide directly aligns with this recommendation, ensuring methods are defensible in regulatory submissions. In contrast, methods employing non-isotopic internal standards often require additional justification and may face greater scrutiny, potentially delaying approval.

FDA Guidance EMA Guidelines Method Validation

Key Application Scenarios for Lurasidone-d8 Sulfoxide in Research and Industry


Quantitative LC-MS/MS Assay Development for Lurasidone Metabolites in Plasma

Lurasidone-d8 Sulfoxide serves as the optimal internal standard for developing sensitive and specific LC-MS/MS assays to quantify the sulfoxide metabolite in human or animal plasma. Its 8-Da mass shift ensures baseline separation in MS/MS detection, while its co-elution with the analyte corrects for matrix effects and extraction losses, enabling precise pharmacokinetic profiling essential for dose optimization and drug interaction studies [1].

Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Modulators

Lurasidone is primarily metabolized by CYP3A4, and its sulfoxide metabolite is a key marker of this pathway. Using Lurasidone-d8 Sulfoxide as an IS allows researchers to accurately measure changes in metabolite levels when lurasidone is co-administered with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin). This data is critical for assessing the clinical significance of DDIs and adjusting dosing regimens [2].

Therapeutic Drug Monitoring (TDM) and Adherence Testing

In clinical or forensic toxicology, distinguishing between parent drug and metabolites can confirm adherence and detect potential abuse or diversion. Lurasidone-d8 Sulfoxide enables the reliable quantification of the sulfoxide metabolite in patient samples, providing an objective measure of drug exposure and metabolism. This is particularly valuable in psychiatric settings where adherence is a common concern [3].

Environmental Fate and Ecotoxicology Studies

As lurasidone is excreted and enters wastewater, its metabolites may pose ecological risks. Researchers can employ Lurasidone-d8 Sulfoxide as an internal standard in environmental LC-MS/MS methods to quantify lurasidone sulfoxide in surface water, sediment, or biota samples. The deuterated IS compensates for complex matrix effects in environmental samples, ensuring accurate assessment of pharmaceutical contamination and its potential impact on aquatic life [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurasidone-d8 Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.